

# A Comparative Analysis of TYK2 Inhibition: QL-1200186 versus BMS-986165

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | QL-1200186 |           |
| Cat. No.:            | B15612015  | Get Quote |

A detailed examination of two selective allosteric TYK2 inhibitors, **QL-1200186** and BMS-986165 (Deucravacitinib), for researchers and drug development professionals. This guide provides a comparative analysis of their performance based on available preclinical and clinical data.

This report outlines the mechanism of action, in vitro potency, selectivity, and in vivo efficacy of **QL-1200186** and the FDA-approved drug BMS-986165 (Sotyktu). Both compounds are novel, orally active, allosteric inhibitors that target the pseudokinase regulatory domain (JH2) of Tyrosine Kinase 2 (TYK2), a key mediator in the signaling of pro-inflammatory cytokines such as IL-12, IL-23, and Type I interferons.[1][2][3] By binding to the JH2 domain, these inhibitors stabilize an inhibitory interaction between the regulatory and catalytic domains of TYK2, thereby blocking its downstream signaling and activation of Signal Transducers and Activators of Transcription (STATs).[3][4] This selective, allosteric inhibition mechanism distinguishes them from pan-JAK inhibitors that target the highly conserved ATP-binding site in the catalytic (JH1) domain, potentially offering an improved safety profile.[5][6]

# Data Presentation In Vitro Potency and Selectivity

The following tables summarize the in vitro potency and selectivity of **QL-1200186** and BMS-986165 against TYK2 and other Janus kinases (JAKs).



| Compound   | Target                                          | Assay Type              | IC50 (nM) | Reference |
|------------|-------------------------------------------------|-------------------------|-----------|-----------|
| QL-1200186 | TYK2 JH2                                        | Binding Assay           | 0.06      | [1][7]    |
| JAK1 JH2   | Binding Assay                                   | 9.85                    | [1][7]    |           |
| BMS-986165 | TYK2 JH2                                        | Binding Assay<br>(IC50) | 1.0       | [8][9]    |
| TYK2 JH2   | Binding Assay<br>(Ki)                           | 0.02                    | [4][10]   |           |
| TYK2       | Whole Blood<br>Assay (IL-12<br>induced IFN-γ)   | 13                      | [11]      |           |
| JAK1/3     | Whole Blood<br>Assay (IL-2<br>induced pSTAT5)   | >10,000                 | [5]       | _         |
| JAK2/2     | Whole Blood<br>Assay (GM-CSF<br>induced pSTAT5) | >10,000                 | [5]       |           |

Table 1: In Vitro Potency of **QL-1200186** and BMS-986165

| Compound   | Selectivity<br>(TYK2 JH2 vs<br>JAK1 JH2) | Selectivity<br>(TYK2 vs<br>JAK1/3)  | Selectivity<br>(TYK2 vs<br>JAK2)    | Reference |
|------------|------------------------------------------|-------------------------------------|-------------------------------------|-----------|
| QL-1200186 | 164-fold                                 | >1000-fold<br>(functional<br>assay) | >1000-fold<br>(functional<br>assay) | [1][5][7] |
| BMS-986165 | N/A                                      | ~200-fold<br>(cellular assay)       | >3000-fold<br>(cellular assay)      | [10][11]  |

Table 2: Selectivity Profile of QL-1200186 and BMS-986165

## In Vivo Efficacy in Psoriasis Model



The imiquimod (IMQ)-induced psoriasis mouse model is a standard preclinical model to evaluate the efficacy of anti-psoriatic drug candidates.

| Compound   | Animal Model                               | Dosing                                                                                         | Key Findings                                                                                                            | Reference |
|------------|--------------------------------------------|------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------|-----------|
| QL-1200186 | Imiquimod-<br>induced psoriasis<br>in mice | 5-30 mg/kg, oral,<br>twice daily for 7<br>days                                                 | Significantly reduced PASI scores, skin erythema, scaling, and thickening. Skin thickness reduced by 49.7% at 30 mg/kg. | [7]       |
| BMS-986165 | Imiquimod-<br>induced psoriasis<br>in mice | N/A (Preclinical<br>efficacy in this<br>specific model<br>not detailed in<br>provided results) | Efficacious in several murine models of autoimmune disease.                                                             | [4][12]   |

Table 3: In Vivo Efficacy in a Psoriasis Model

# Experimental Protocols Imiquimod-Induced Psoriasis-Like Skin Inflammation in Mice

Objective: To induce a psoriasis-like skin inflammation in mice to evaluate the in vivo efficacy of TYK2 inhibitors.

#### Methodology:

 Animal Preparation: The back of the mice (e.g., BALB/c or C57BL/6 strains) is shaved and depilated.[7]



- Induction: A daily topical dose of 62.5 mg of 5% imiquimod cream is applied to the shaved back and right ear for 5 to 8 consecutive days.[1][7] This equates to 3.125 mg of the active ingredient.[7]
- Treatment: The test compound (e.g., **QL-1200186**) or vehicle is administered orally at specified doses and frequencies throughout the induction period.[7]
- Assessment: The severity of the skin inflammation is evaluated daily using a modified Psoriasis Area and Severity Index (PASI), which scores erythema, scaling, and skin thickness.[1][7] Transepidermal water loss (TEWL) can also be measured to assess skin barrier function.[13]
- Histological Analysis: At the end of the experiment, skin samples are collected for histological analysis to assess for epidermal thickening (acanthosis), parakeratosis, and immune cell infiltration.[1][7]

# In Vitro STAT Phosphorylation Assay in Human Whole Blood

Objective: To assess the functional inhibition of cytokine-induced STAT phosphorylation by TYK2 inhibitors in a physiologically relevant matrix.

#### Methodology:

- Blood Collection: Human whole blood is collected in tubes containing an anticoagulant.
- Compound Incubation: Aliquots of whole blood are pre-incubated with various concentrations of the test compound (e.g., **QL-1200186** or BMS-986165) for a specified time at 37°C.
- Cytokine Stimulation: To assess the inhibition of different JAK/STAT pathways, specific
  cytokines are added to stimulate the blood samples for a short period (e.g., 15 minutes) at
  37°C.
  - TYK2/JAK2-dependent pathway: IL-12 or IL-23 to induce STAT3/4 phosphorylation.[5][14]
  - JAK1/JAK3-dependent pathway: IL-2 to induce STAT5 phosphorylation.[5][14]



- JAK2/JAK2-dependent pathway: GM-CSF to induce STAT5 phosphorylation.[5][14]
- Cell Lysis and Staining: Erythrocytes are lysed, and the remaining leukocytes are fixed and permeabilized. The cells are then stained with fluorochrome-conjugated antibodies specific for phosphorylated STAT proteins (pSTAT).
- Flow Cytometry Analysis: The levels of pSTAT in specific immune cell populations (e.g., T cells, NK cells) are quantified using flow cytometry.
- Data Analysis: The concentration of the inhibitor that causes a 50% reduction in the pSTAT signal (IC50) is calculated to determine its potency.

### **TYK2 JH2 Domain Binding Assay**

Objective: To quantify the binding affinity of a test compound to the isolated TYK2 pseudokinase (JH2) domain.

Methodology (Example using Homogeneous Time-Resolved Fluorescence - HTRF):

- Reagents: Recombinant human TYK2 JH2 domain, a fluorescently labeled probe known to bind to the JH2 domain, and a europium-labeled antibody.
- Assay Setup: In a 384-well plate, serial dilutions of the test compound are incubated with a fixed concentration of the TYK2 JH2 domain and the fluorescent probe.
- Detection: The HTRF signal is measured using a microplate reader. A decrease in the signal ratio indicates the displacement of the fluorescent probe by the test compound.
- Data Analysis: The IC50 value, representing the concentration of the compound that displaces 50% of the fluorescent probe, is calculated to determine binding affinity.

# **Mandatory Visualization**





Click to download full resolution via product page

Caption: TYK2 Signaling Pathway and Point of Inhibition.





Click to download full resolution via product page

Caption: Workflow for the Imiquimod-Induced Psoriasis Mouse Model.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. frontierspartnerships.org [frontierspartnerships.org]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Structural and Functional Characterization of the JH2 Pseudokinase Domain of JAK Family Tyrosine Kinase 2 (TYK2) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Triple-action inhibitory mechanism of allosteric TYK2-specific inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel highly selective allosteric inhibitor of tyrosine kinase 2 (TYK2) can block inflammation- and autoimmune-related pathways PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advanced Characterization of Imiquimod-Induced Psoriasis-Like Mouse Model PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]



- 10. BMS-986165 Is a Highly Potent and Selective Allosteric Inhibitor of Tyk2, Blocks IL-12, IL-23 and Type I Interferon Signaling and Provides for Robust Efficacy in Preclinical Models of Systemic Lupus Erythematosus and Inflammatory Bowel Disease - ACR Meeting Abstracts [acrabstracts.org]
- 11. researchgate.net [researchgate.net]
- 12. selleckchem.com [selleckchem.com]
- 13. 4.2. A Mouse Model of Imiquimod-Induced Psoriasis [bio-protocol.org]
- 14. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Comparative Analysis of TYK2 Inhibition: QL-1200186 versus BMS-986165]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15612015#ql-1200186-versus-bms-986165-a-comparative-analysis-of-tyk2-inhibition]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com